a-PHP, Crystal
Description
Context within Novel Psychoactive Substances (NPS) Classification
α-PHP is classified as a Novel Psychoactive Substance (NPS), a category of substances that are not controlled by international drug conventions but may pose a public health threat. nih.gov Specifically, it falls under the synthetic cathinones group, which are chemical analogues of the naturally occurring stimulant cathinone (B1664624) found in the khat plant. encyclopedia.pub The emergence of numerous NPS, including α-PHP, on the illicit market is a significant concern for public health and regulatory bodies worldwide. nih.govresearchgate.net By 2022, a total of 1,184 NPS had been identified over a 16-year period. researchgate.net
In response to its proliferation, α-PHP has been placed under international and national control. In December 2019, the World Health Organization (WHO) recommended that α-PHP be placed under Schedule II of the United Nations Convention on Psychotropic Substances of 1971. nih.govwikipedia.org The International Narcotics Control Board (INCB) officially listed it as a Schedule II drug in 2020. nih.gov In the United States, the Drug Enforcement Administration (DEA) classified α-PHP as a Schedule I controlled substance in 2022. nih.govwikipedia.org Other countries that have implemented controls on α-PHP include the United Kingdom (Class B), China, Sweden, Poland, and Italy. nih.govnih.gov
Historical Development and Emergence in Illicit Markets
The compound α-PHP was first synthesized in the 1960s. wikipedia.org A patent for α-pyrrolidino ketones, which included the α-PHP compound, was published by the United States Patent Office in April 1967. nih.gov Following the expiration of this patent in 1984, the potential for its illicit manufacture increased. nih.gov
The first documented appearance of α-PHP on the illicit drug market was in Japan in 2014, where it was identified in seized materials. nih.govnih.govnih.gov Following its initial detection, α-PHP began to be reported in other parts of the world, including Europe and North America. researchgate.net Between 2017 and 2020, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) was notified of 13 deaths associated with α-PHP. nih.govnih.gov The substance has been sold under various names on the street, including "bloom" in Portugal. nih.gov Its physical appearance can range from transparent to whitish or yellowish crystals, as well as beige to brownish powder. nih.gov
Chemical Classification and Structural Relationships within Synthetic Cathinones
α-PHP is a synthetic stimulant belonging to the cathinone class. wikipedia.org Synthetic cathinones, also known as β-keto amphetamines, are characterized by a chemical structure that can be readily modified, leading to a wide array of compounds. encyclopedia.pub
Pyrovalerone Derivatives Subgroup
Within the broader category of synthetic cathinones, α-PHP is part of the pyrovalerone derivatives subgroup, also referred to as α-pyrrolidinophenones. nih.govresearchgate.net This subgroup is distinguished by the presence of a pyrrolidine (B122466) ring and an alkyl side chain attached to the α-carbon. nih.govencyclopedia.pub The emergence of many pyrovalerone derivatives can be traced back to the appearance of 3,4-methylenedioxypyrovalerone (MDPV). nih.gov
Structural Homologs and Isomers
The structure of α-PHP is closely related to several other synthetic cathinones, differing primarily in the length of the alkyl side chain or the position of substituents on the phenyl ring.
α-Pyrrolidinopentiophenone (α-PVP): α-PHP is a longer-chain homolog of α-PVP, featuring an additional carbon atom on its alkyl side chain. wikipedia.org α-PVP itself is derived from the deletion of the methylenedioxy group from MDPV. nih.gov
α-Pyrrolidinoisohexanophenone (α-PiHP): This compound is a positional isomer of α-PHP. nih.govresearchgate.net While both share the same molecular formula and weight, the methyl group in α-PiHP is shifted on the side chain. nih.gov α-PiHP was first identified in China in 2016. researchgate.net
α-Pyrrolidinoheptaphenone (α-PHPP or PV-8): As a higher homolog of α-PHP, α-PHPP has an even longer alkyl chain. wikipedia.org
Other related compounds include α-pyrrolidinobutiophenone (α-PBP) and α-pyrrolidinopropiophenone (α-PPP), which are formed by shortening the alkyl side chain of α-PVP. nih.gov Conversely, extending the chain of α-PVP leads to α-PHP, α-PHPP, and α-pyrrolidinooctanophenone (α-POP). nih.gov
Chemical Properties of α-PHP and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| α-Pyrrolidinohexiophenone (α-PHP) | 1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one | C16H23NO | 245.36 |
| α-Pyrrolidinopentiophenone (α-PVP) | 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one | C15H21NO | 231.339 |
| α-Pyrrolidinoisohexanophenone (α-PiHP) | 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one | C16H23NO | 245.36 |
| α-Pyrrolidinoheptaphenone (α-PHPP) | 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one | C17H25NO | 259.393 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13415-59-3 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylhexan-1-one |
InChI |
InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3 |
InChI Key |
KYIJLDDXQWBNGX-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Synonyms |
2-(1-pyrrolidinyl)-Hexanophenone; α-PHP |
Origin of Product |
United States |
Pharmacological Profile and Mechanisms of Action Pre Clinical and in Vitro Studies
Monoamine Transporter Interactions (Pre-clinical and In Vitro Studies)
The primary mechanism of action for α-Pyrrolidinohexiophenone (α-PHP) involves its interaction with monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft. In vitro studies have focused on characterizing its potency and selectivity as an inhibitor of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
In vitro research has consistently demonstrated that α-PHP is a potent inhibitor of the dopamine transporter (DAT). encyclopedia.pubmdpi.comresearchgate.net This action blocks the reuptake of dopamine from the synapse, leading to increased extracellular concentrations of the neurotransmitter. wikipedia.org Studies using human embryonic kidney 293 (HEK293) cells expressing the human dopamine transporter have determined the half-maximal inhibitory concentration (IC50) for α-PHP to be as low as 0.02 µM. encyclopedia.pub Another study found its potency at DAT to be within the range of 0.02 - 0.64 μM. mdpi.com The potent inhibition of DAT is considered a primary factor in the compound's psychostimulant effects. researchgate.net Structurally, α-PHP is a homolog of α-PVP, differing by an extension in its α-alkyl chain, and research suggests it is at least as potent as α-PVP as a DAT reuptake inhibitor. researchgate.netnih.gov
Similar to its effects on DAT, α-PHP is also a potent inhibitor of the norepinephrine transporter (NET). mdpi.comresearchgate.net This inhibition prevents the reuptake of norepinephrine, thereby increasing its availability in the synapse. nih.gov Research has reported an IC50 value for α-PHP at the NET of 0.04 µM. encyclopedia.pub Other studies confirm its potent activity, with IC50 values for NET inhibition falling within a similar range as those for DAT. mdpi.comresearchgate.net The dual inhibition of both DAT and NET is a characteristic pharmacological feature of many pyrovalerone cathinones. mdpi.com
In stark contrast to its potent effects on DAT and NET, α-PHP exhibits a very low affinity and weak inhibitory activity at the serotonin transporter (SERT). encyclopedia.pubresearchgate.net Studies have consistently reported IC50 values for SERT to be greater than 10 µM. encyclopedia.pubmdpi.com This indicates that significantly higher concentrations of the compound are required to inhibit serotonin reuptake compared to dopamine and norepinephrine reuptake. This pharmacological profile results in a high selectivity ratio for DAT over SERT, with some studies noting a DAT/SERT inhibition ratio of over 1000. mdpi.comresearchgate.netnih.gov This pronounced selectivity for catecholamine transporters over the serotonin transporter is a defining characteristic of α-PHP. researchgate.net
Monoamine Transporter Inhibition Data for α-PHP
| Transporter | IC50 Value (µM) | Source(s) |
|---|---|---|
| Dopamine Transporter (DAT) | 0.02 | encyclopedia.pub |
| Norepinephrine Transporter (NET) | 0.04 | encyclopedia.pub |
| Serotonin Transporter (SERT) | >10 | encyclopedia.pubmdpi.com |
Norepinephrine Transporter (NET) Reuptake Inhibition
Neurobiological Effects in Animal Models
Preclinical studies using animal models provide further insight into the functional consequences of α-PHP's interactions with monoamine transporters. These studies typically investigate effects on behavior, such as locomotor activity and the reinforcing properties of the compound.
In rodent models, α-PHP has been shown to significantly alter locomotor activity. escholarship.org Studies in female rats demonstrated that α-PHP increases spontaneous locomotion. escholarship.org This effect is consistent with the substance's potent dopamine and norepinephrine reuptake inhibition, as these neurotransmitter systems play a crucial role in regulating motor activity. cpn.or.kr However, in studies measuring voluntary wheel running, α-PHP was found to suppress this activity. escholarship.org The modulation of locomotor behavior is a common method for assessing the stimulant effects of new psychoactive substances in preclinical research. nih.gov
Self-administration paradigms are widely used in animal models to assess the reinforcing effects and abuse potential of a substance. wikipedia.orgnih.gov In these studies, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of a drug. wikipedia.org Research has indicated that α-PHP functions as an effective reinforcer. One limited study showed that α-PHP was slightly more effective than its analogue α-PVP as a reinforcer in a self-administration model. escholarship.org The reinforcing effects of cathinones are thought to be mediated by their ability to potently block dopamine reuptake. researchgate.net
Drug discrimination studies are another behavioral paradigm used to assess the subjective effects of a compound in animals. nih.gov In these procedures, an animal is trained to recognize the internal state produced by a specific substance and make a differential response to receive a reward. york.ac.ukanimalbehaviorandcognition.org While specific stimulus discrimination data for α-PHP is not extensively detailed in the reviewed literature, the reinforcing effects observed in self-administration studies suggest it produces a discriminable internal stimulus, and its abuse liability is considered equivalent to related α-pyrrolidinophenones like α-PVP. escholarship.orgnih.gov
Locomotor Activity Modulation (e.g., in rodents)
Cellular and Molecular Mechanisms
In vitro research utilizing murine neural stem/progenitor cells (NSPCs) has provided critical insights into the cellular and molecular effects of α-PHP. nih.govunimi.itmdpi.comnih.govresearchgate.net These cells are integral to brain development and physiological functions, possessing the ability to differentiate into the three primary neural lineages: neurons, astrocytes, and oligodendrocytes. nih.gov Studies on NSPCs, particularly those isolated from the subventricular zone of the adult murine brain, offer a relevant model to explore the neurotoxic potential of substances like α-PHP. nih.govmdpi.com
Effects on Neural Stem/Progenitor Cells (e.g., viability, proliferation, membrane potential, cell death pathways)
Pre-clinical, in vitro investigations have demonstrated that α-PHP exerts significant, dose-dependent effects on the fundamental properties of murine neural stem/progenitor cells. unimi.itnih.govresearchgate.net Exposure to α-PHP has been shown to impact NSPC viability, reduce their proliferative capacity, alter membrane potential, and activate multiple cell death pathways. unimi.itnih.gov
Effects on Cell Viability and Proliferation
The viability and proliferation of NSPCs are significantly compromised following exposure to α-PHP. nih.gov In one key study, a 72-hour exposure to α-PHP revealed a dose-dependent reduction in cell proliferation. nih.gov A significant decrease of approximately 34% in the proliferative ability of NSPCs was observed at a concentration of 50 μM. nih.gov This effect was more pronounced at higher concentrations, with a 46% decline at 100 μM and a 69% reduction at 200 μM. nih.gov At the highest tested concentrations of 500–2000 μM, cell proliferation was almost completely arrested (about 90–100% reduction). nih.gov
Similarly, cell viability, assessed by measuring cellular metabolism, showed a marked dose-dependent decrease. nih.gov Cytotoxicity became evident starting at a concentration of 100 μM. nih.gov At 500 μM, α-PHP caused a highly significant decrease in the number of living cells, reducing viability by about 41%. nih.gov The impact on viability was even more severe at the highest concentrations, with only about 38% of cells remaining viable at 1000 μM and a drastic reduction to approximately 5% viability at 2000 μM, indicating extensive cell death. nih.govresearchgate.net
Table 1: Effects of α-PHP on Murine Neural Stem/Progenitor Cell (NSPC) Viability and Proliferation after 72-hour Exposure
Data sourced from in vitro studies on murine NSPCs. nih.gov
| α-PHP Concentration (μM) | Effect on Proliferation (% Reduction) | Effect on Viability (% Reduction) |
|---|---|---|
| 50 | ~34% | Not specified |
| 100 | ~46% | Cytotoxicity becomes evident |
| 200 | ~69% | Marked cytotoxicity |
| 500 | ~90-100% | ~41% |
| 1000 | ~90-100% | ~62% (viability at ~38%) |
| 2000 | ~90-100% | ~95% (viability at ~5%) |
Effects on Membrane Potential
In conjunction with the observed effects on cell viability and proliferation, α-PHP was found to induce depolarization of the resting membrane potential in NSPCs. unimi.itnih.gov This alteration of the cell's electrical properties is a significant finding, as membrane potential is crucial for various cellular processes, including proliferation and differentiation. unimi.itnih.gov
Induction of Cell Death Pathways
The substantial decrease in cell viability is attributable to the activation of specific cell death pathways. unimi.itnih.gov Research indicates that α-PHP triggers apoptotic, autophagic, and necroptotic pathways in NSPCs. unimi.itnih.govresearchgate.net The activation of these programmed cell death mechanisms, alongside observed ultrastructural alterations, underscores the damaging effects of the compound on these vital progenitor cells. unimi.itnih.gov The engagement of multiple death pathways suggests a complex and multifaceted toxicological impact at the cellular level. unimi.itnih.gov
Metabolic Pathways and Biotransformation
Identification of Phase I Metabolites
Phase I metabolism of α-PHP involves several key enzymatic reactions that modify its chemical structure. To date, studies have identified as many as 19 Phase I metabolites. mdpi.comnih.gov The principal transformations include reduction of the keto group, modifications to the pyrrolidine (B122466) ring, and hydroxylation and oxidation of the aliphatic chain. mdpi.comnih.gov
Keto Group Reduction
A significant metabolic pathway for α-PHP is the reduction of its β-keto group to the corresponding alcohol, forming dihydro-α-PHP (OH-α-PHP). mdpi.comnih.govresearchgate.net This metabolite is frequently detected in high abundance in urine samples, often alongside the unchanged parent compound. nih.govoup.com The reduction of the ketone functionality is a common metabolic route for synthetic cathinones. mdpi.com
Pyrrolidine Ring Modifications
The pyrrolidine ring of α-PHP is a primary site for metabolic activity. nih.gov Identified modifications include:
Oxidation: The pyrrolidine ring can be oxidized, leading to the formation of a lactam ring, resulting in the 2"-oxo-α-PHP metabolite. mdpi.comresearchgate.netnih.gov This oxidation of the 2" position of the pyrrolidine ring is a major metabolic pathway for α-PHP. nih.govnih.gov
Didesalkylation and Cleavage: The pyrrolidine ring can undergo didesalkylation and subsequent cleavage. mdpi.comnih.gov This can lead to the formation of metabolites such as 4-(1-oxo-1-phenylhexan-2-ylamino)butanoic acid and n-hydroxy-4-(1-oxo-1-phenylhexan-2-ylamino)butanal. mdpi.comresearchgate.netresearchgate.net
Hydroxylation: Hydroxylation of the pyrrolidinyl ring has also been observed, leading to metabolites like dihydroxy-pyrrolidinyl-α-PHP. oup.commdpi.comnih.gov In fact, hydroxylation at the pyrrolidinyl ring is considered a main metabolic transformation for α-PHP. mdpi.comnih.gov
Aliphatic Chain Hydroxylation and Oxidation
The aliphatic side chain of α-PHP is also subject to metabolic alteration. mdpi.comnih.gov This includes hydroxylation and oxidation at the terminal (ω) or penultimate (ω-1) positions of the alkyl chain. nih.govnih.gov These reactions can lead to the formation of alcohol, aldehyde, and carboxylate metabolites. nih.gov However, for α-PHP, transformations of the alkyl chain are generally less frequent compared to analogues with longer alkyl chains. mdpi.comnih.gov
Identification of Phase II Metabolites
Phase II metabolism of α-PHP primarily involves the conjugation of Phase I metabolites with glucuronic acid. nih.gov The most frequently observed Phase II metabolites are the glucuronide conjugates of the β-keto-reduced alcohol, OH-α-PHP. mdpi.comnih.govresearchgate.net Studies have identified up to nine Phase II glucuronides. nih.gov Despite this, some research suggests that Phase II metabolism may be of minor importance for α-pyrrolidinophenones, with glucuronidation being a rare event. researchgate.netmdpi.comnih.gov
Organ-Specific Metabolism
The liver is the principal organ responsible for the biotransformation of α-PHP. mdpi.comnih.govresearchgate.net In vitro studies using human hepatocytes have confirmed that α-PHP is extensively metabolized in the liver, with a significant decrease in the parent compound observed after incubation. mdpi.com These studies have been instrumental in identifying major metabolites, such as those resulting from hydroxylation and oxidation of the pyrrolidinyl ring. mdpi.comnih.gov
Influence of Alkyl Chain Length on Metabolic Profiles of Related Cathinones
The length of the alkyl side chain significantly influences the metabolic pathways of α-pyrrolidinophenone-type cathinones. nih.govacs.orgd-nb.info
Shorter Chains: For cathinones with shorter alkyl chains, such as α-pyrrolidinobutiophenone (α-PBP) and α-pyrrolidinovalerophenone (α-PVP), reduction of the keto group is a more prominent pathway. nih.gov
Longer Chains: As the alkyl chain elongates, as seen in α-PHP (hexyl chain) and α-pyrrolidinoheptanophenone (α-PHPP) (heptyl chain), oxidation of the pyrrolidine ring and the aliphatic chain become more dominant metabolic routes. nih.govnih.gov For α-PHP, oxidation of the pyrrolidine ring is a major pathway, whereas for α-PHPP, with its longer side chain, ω or ω-1 oxidation of the alkyl chain is predominant. nih.govnih.gov Cathinones with even longer chains, like α-pyrrolidinooctanophenone (α-POP), show a high abundance of metabolites derived from the oxidation of the terminal and penultimate positions of the alkyl chain. nih.gov
This demonstrates a clear structure-activity relationship where the length of the aliphatic side chain dictates the primary sites of metabolic attack. acs.orgd-nb.info
Comparative Metabolic Studies with Structural Analogs
The metabolic fate of α-pyrrolidinohexiophenone (a-PHP) is significantly influenced by its chemical structure, particularly the length of its alkyl side chain. Comparative studies with its structural analogs, which differ in alkyl chain length or substitutions on the phenyl ring, reveal distinct shifts in primary metabolic pathways. These differences are crucial for understanding the biotransformation of the broader class of α-pyrrolidinophenone (PP) synthetic cathinones.
Research demonstrates that the length of the alkyl side chain is a determining factor in the predominant metabolic route for α-pyrrolidinophenones. nih.govresearchgate.net For a-PHP, which possesses a hexyl side chain, major metabolic pathways include oxidation of the pyrrolidine ring, reduction of the keto group, and aliphatic oxidation of the side chain. nih.govnih.gov Specifically, oxidation at the 2″ position of the pyrrolidine ring is a prominent pathway for a-PHP. nih.govresearchgate.net
In contrast, analogs with different alkyl chain lengths exhibit different metabolic profiles. For α-pyrrolidinobutiophenone (a-PBP) and α-pyrrolidinovalerophenone (a-PVP), with butyl and pentyl chains respectively, reduction of the carbonyl moiety and oxidation of the pyrrolidine ring are the major metabolic pathways. nih.gov Notably, the reduction of the carbonyl group is more predominant for a-PBP compared to a-PVP. nih.gov As the alkyl chain lengthens, the focus of metabolism shifts. For α-pyrrolidinoheptanophenone (a-PHPP) (heptyl chain) and α-pyrrolidinooctanophenone (a-POP) (octyl chain), oxidation at the terminal (ω) or penultimate (ω-1) position of the long alkyl chain becomes the major metabolic pathway. nih.govresearchgate.net
Substitutions on the phenyl ring also alter metabolic processes. For 3,4-methylenedioxypyrovalerone (MDPV), a key structural analog, the primary metabolic steps involve the demethylenation of the methylenedioxy ring, which is catalyzed by cytochrome P450 enzymes CYP2C19, CYP2D6, and CYP1A2. researchgate.netnih.gov This is followed by methylation, aromatic and side-chain hydroxylation, and oxidation of the pyrrolidine ring to form a lactam, which can subsequently undergo ring-opening. nih.gov
The positional isomer of a-PHP, α-pyrrolidinoisohexanophenone (a-PiHP), is expected to have a similar metabolism. who.int In vitro studies confirm this, with primary pathways including β-ketone reduction. nih.gov However, comparative incubation studies showed that after five hours, 64.7% of a-PiHP remained unmetabolized, compared to 71.4% of a-PHP, suggesting a slightly faster metabolic rate for a-PiHP under these conditions. nih.gov
Another analog, 4'-fluoro-α-pyrrolidinovalerophenone (4F-α-PVP), demonstrates major metabolic transformations similar to a-PHP, such as the reduction of the ketone group and hydroxylation and oxidation of the pyrrolidinyl ring. mdpi.com However, it undergoes fewer minor metabolic reactions and, notably, transformations of the alkyl chain were not identified, a finding consistent with the influence of alkyl chain length on metabolism. mdpi.com In vitro studies with human hepatocytes have also been used to characterize the metabolites of 4F-α-PVP and a-PHP. nih.govmdpi.com
The following table provides a comparative overview of the metabolic pathways for a-PHP and its structural analogs.
Interactive Data Table: Comparative Metabolism of a-PHP and Its Analogs
| Compound | Key Structural Feature | Major Metabolic Pathway(s) | Minor/Other Identified Pathways |
| a-PBP | Butyl (C4) alkyl chain | Reduction of carbonyl group, Oxidation of pyrrolidine ring. nih.gov | --- |
| a-PVP | Pentyl (C5) alkyl chain | Oxidation of pyrrolidine ring, Reduction of carbonyl group. nih.gov | Hydroxylation, Pyrrolidine ring opening. researchgate.net |
| a-PHP | Hexyl (C6) alkyl chain | Oxidation of the pyrrolidine ring. nih.govresearchgate.net | β-keto reduction, Aliphatic chain hydroxylation/oxidation, N-dealkylation. nih.govnih.gov |
| a-PiHP | Isohexyl (C6) alkyl chain | β-keto reduction. nih.gov | Aliphatic hydroxylation. nih.gov |
| a-PHPP | Heptyl (C7) alkyl chain | ω or ω-1 oxidation of the alkyl side chain. nih.govresearchgate.net | Reduction of keto group, Oxidation of pyrrolidine ring. nih.gov |
| a-POP | Octyl (C8) alkyl chain | Aliphatic oxidation of the side chain. nih.gov | Trace amounts of carbonyl reduction and pyrrolidine ring oxidation metabolites. nih.gov |
| MDPV | Methylenedioxy ring, Pentyl chain | Demethylenation (catalyzed by CYP1A2, 2C19, 2D6), followed by methylation. researchgate.netnih.gov | Aromatic and side chain hydroxylation, Oxidation of pyrrolidine ring to lactam, Ring opening. nih.gov |
| 4F-α-PVP | 4-fluoro substitution, Pentyl chain | Reduction of ketone group, Hydroxylation and oxidation of the pyrrolidinyl ring. mdpi.com | Dealkylation to primary amine, Alkyl hydroxylation (minor). nih.gov |
Analytical Methodologies for Detection and Quantification
Techniques for Seized Material Analysis
The analysis of seized materials, which can appear as crystals or powders, involves a combination of analytical methods to unambiguously identify the compound. researchgate.net Forensic laboratories utilize a suite of techniques to characterize these substances. nih.govnih.gov
Commonly employed methods include:
Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within the molecule. For synthetic cathinones like α-PHP, characteristic absorptions include an intense band for the carbonyl group (C=O) stretch (typically 1700–1674 cm⁻¹) and peaks indicating the aromatic ring (1605–1580 cm⁻¹). nih.gov Ultraviolet-Visible (UV-VIS) spectroscopy is also used, with α-PHP showing an absorption maximum around 251-252 nm. nih.gov
Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are pivotal for separating α-PHP from adulterants and providing structural information based on its mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the molecular structure, which is crucial for distinguishing between isomers and definitively identifying the compound. nih.govnih.gov
Crystallographic and Thermal Analysis: Techniques like X-ray diffraction (XRD) can be used to analyze the crystalline structure of the material. scielo.brmdpi.comdoitpoms.ac.uk Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide data on the thermal stability and melting point of the substance. nih.gov
Analysis in Biological Matrices
Detecting and quantifying α-PHP in biological samples is essential for both clinical toxicology in emergency situations and post-mortem forensic investigations. nih.gov The choice of matrix—blood, urine, or hair—depends on the desired window of detection, from recent use to long-term exposure patterns. ntnu.no
Validated analytical methods are crucial for accurately measuring α-PHP concentrations in various biological specimens. Sample preparation is a key step, often involving liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PP) to isolate the analyte from the complex biological matrix before instrumental analysis. researchgate.netresearchgate.netmdpi.com
Blood and Serum: Blood is the preferred matrix for determining recent exposure. In non-fatal intoxication cases, serum concentrations of α-PHP have been reported to range from less than 1 ng/mL to 175 ng/mL. researchgate.netresearchgate.net One study documented serum levels in 29 clinical and forensic cases ranging from 1 to 83 ng/mL. researchgate.net
Urine: Urine analysis allows for a slightly longer detection window. Concentrations in urine can be significantly higher than in blood due to metabolic clearance. researchgate.net In one study of fatal and non-fatal cases, urine concentrations ranged from 10 ng/mL to 5940 ng/mL. nih.govresearchgate.net
Hair: Hair analysis provides a historical overview of drug use over months. ntnu.no Sectional analysis can offer a timeline of exposure. In one case involving a heavy user, α-PHP was quantified in hair at concentrations of 3600–4700 pg/mg. researchgate.net Another post-mortem case report found 1078 pg/mg in hair. researchgate.net A separate fatal intoxication case reported α-PHP concentrations of 0.59 ng/mg and 3.07 ng/mg in two different hair segments. nih.gov
The table below summarizes reported concentrations of α-PHP in various biological matrices from forensic and clinical cases.
| Biological Matrix | Concentration Range | Context | Reference |
|---|---|---|---|
| Blood/Serum | <1 - 175 ng/mL | Non-fatal and forensic cases | researchgate.netresearchgate.netresearchgate.net |
| Blood (Post-Mortem) | 10 - 227 ng/mL | Fatal cases | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Urine | 5.6 - 5940 ng/mL | Clinical and forensic cases | nih.govresearchgate.netnih.gov |
| Hair | 1078 - 4700 pg/mg | Chronic use/Post-mortem cases | researchgate.net |
In post-mortem investigations, determining the distribution of a drug in various tissues can provide critical information to help establish its role in the cause of death. biolscigroup.useuropa.eucrimsonpublishers.com α-PHP has been identified and quantified in a wide range of post-mortem specimens. nih.govnih.gov
One detailed post-mortem case study reported the following distribution of α-PHP:
Blood (thoracic cavity): 15.3 ng/mL
Urine: 5.6 ng/mL
Bile: 1.2 ng/mL
Liver: 3.5 ng/g
Kidney: 7.9 ng/g
Brain: 4.7 ng/g
Heart: 23.6 ng/g
Lung: 71.1 ng/g
Spleen: 83.8 ng/g nih.gov
These findings indicate that α-PHP distributes extensively into tissues, with the highest concentrations observed in the spleen and lungs. nih.gov In fatal cases where α-PHP was detected, blood concentrations have been documented in the range of 10 to 227 ng/mL. nih.govresearchgate.netresearchgate.net It is important to note that in many forensic cases, α-PHP is detected alongside other substances, complicating the interpretation of its specific contribution to the outcome. nih.govwww.gov.uk
Detection and Quantification in Blood, Urine, and Hair Specimens
Chromatographic Techniques
Chromatography coupled with mass spectrometry is the gold standard for the detection and quantification of α-PHP in forensic analysis due to its high sensitivity and specificity. wikipedia.org
GC-MS is a robust and reliable technique for analyzing α-PHP. wikipedia.orgcmro.in In this method, the sample is vaporized and separated based on its volatility and interaction with a capillary column before being ionized and fragmented in the mass spectrometer. notulaebotanicae.rojapsonline.com
A validated GC-MS-EI (Electron Ionization) method for quantifying α-PHP in blood has been developed using solid-phase extraction for sample clean-up. researchgate.net Key parameters for such a method include:
Linearity: The method demonstrated linearity over a concentration range of 10 to 1000 ng/mL. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): An LOD of 5 ng/mL and an LOQ of 10 ng/mL were achieved. researchgate.net
Mass Spectrometry: Analysis is typically performed in Single Ion Monitoring (SIM) mode for enhanced sensitivity. The Electron Ionization (EI) mass spectrum of α-PHP is characterized by specific fragment ions. The base peak (most intense ion) is the iminium cation at a mass-to-charge ratio (m/z) of 126. Other characteristic ions are observed at m/z 98 and 70.
The table below outlines typical parameters for GC-MS analysis of α-PHP.
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | researchgate.net |
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
| Analysis Mode | Single Ion Monitoring (SIM) | researchgate.net |
| LOD | 5 ng/mL (in blood) | researchgate.net |
| LOQ | 10 ng/mL (in blood) | researchgate.net |
| Characteristic Ions (m/z) | 126 (Base Peak), 98, 70 |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become increasingly prevalent in forensic toxicology for its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS. researchgate.net This technique is particularly well-suited for analyzing complex biological matrices. japsonline.cominnovareacademics.in
LC-MS/MS methods for α-PHP have been validated for various samples, including blood, urine, and tissues. researchgate.netnih.gov Sample preparation can involve simple protein precipitation with acetonitrile (B52724) or more extensive solid-phase extraction. mdpi.comnih.gov The method reported by Vignali et al. (2019) achieved an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL in blood and urine, demonstrating high sensitivity. nih.gov
A key aspect of LC-MS/MS is the use of Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). chromforum.orgwikipedia.org In MRM, a specific precursor ion (the ionized parent molecule of α-PHP) is selected, fragmented, and then one or more specific product ions are monitored. researchgate.net This process provides a very high degree of specificity and reduces background noise. The choice of precursor and product ion transitions is critical for method development. researchgate.netshimadzu.co.krresearchgate.net
The table below summarizes key aspects of LC-MS/MS analysis for α-PHP.
| Parameter | Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE), Protein Precipitation (PP) | mdpi.comnih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.comresearchgate.net |
| LOD | 0.2 ng/mL (in blood and urine) | nih.gov |
| LOQ | 0.5 ng/mL (in blood and urine) | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of α-PHP in biological matrices. Its high sensitivity and specificity make it ideal for detecting low concentrations of the compound. The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the analyte is first separated from other matrix components on a chromatographic column before being ionized, usually by electrospray ionization (ESI). The instrument then operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the ionized molecule of α-PHP) is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion (a characteristic fragment) is selected in the third quadrupole for detection. uoa.graafs.org This two-stage filtering process significantly reduces chemical noise and enhances selectivity, allowing for reliable quantification even in complex samples like blood and urine. uoa.gr The selection of appropriate precursor and product ion pairs, known as transitions, is critical for the success of the analysis. aafs.orgcaymanchem.com For α-PHP, a common precursor ion is m/z 246.2. oup.com
The table below details typical MRM transitions and other LC-MS/MS parameters that have been utilized for the analysis of α-PHP and its internal standard.
Table 1: Example of LC-MS/MS Parameters for α-PHP Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| α-PHP | 246.2 | 91.2 | Quantification |
| α-PHP | 246.2 | 140.2 | Confirmation |
| MDPV-d8 (IS) | 284.3 | 149.1 | Internal Standard |
Data sourced from a study on α-PHP quantification in plasma and urine. oup.com
High-Resolution Mass Spectrometry (e.g., LC-QTOF-MS/MS)
High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), offers significant advantages for the analysis of novel psychoactive substances like α-PHP. elsevier.es Unlike tandem quadrupole instruments that monitor specific transitions, QTOF instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four decimal places). This capability allows for the determination of an ion's elemental composition, which is invaluable for identifying unknown compounds and for the structural elucidation of metabolites. uoa.grpolymersource.ca
LC-QTOF-MS is particularly useful in distinguishing between isomers, such as α-PHP and its positional isomer α-Pyrrolidinoisohexanophenone (α-PiHP), which can have identical MRM transitions and similar retention times, making them difficult to differentiate with standard LC-MS/MS methods. researchgate.net By analyzing the high-resolution mass spectra and fragmentation patterns, analysts can identify unique metabolites or subtle differences that confirm the identity of the parent compound. researchgate.net Studies have successfully used LC-QTOF-MS to identify numerous phase I and phase II metabolites of α-PHP in authentic human urine samples, demonstrating its power as a tool for comprehensive metabolic profiling. oup.com
The process involves acquiring full-scan mass spectral data, which allows for both targeted analysis of known compounds and non-targeted screening for previously unmeasured or unexpected substances within the same analytical run. chemtos.com
Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction)
Effective sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., blood, urine) and to concentrate the analyte of interest before instrumental analysis. capes.gov.br Solid-Phase Extraction (SPE) is a widely used and robust technique for preparing samples for α-PHP analysis. fishersci.ca SPE offers advantages over older methods like liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and using lower volumes of organic solvents. slideshare.net
The SPE procedure involves several key steps:
Conditioning: The SPE cartridge, which contains a solid sorbent, is first treated with a solvent (e.g., methanol) to activate the stationary phase.
Equilibration: A second solvent, typically water or a buffer matching the sample's pH, is passed through the cartridge. fishersci.ca
Sample Loading: The biological sample (e.g., blood, urine) is loaded onto the cartridge. α-PHP and other compounds will be retained on the solid phase based on their chemical affinity for the sorbent. fishersci.ca
Washing: The cartridge is washed with one or more solvents to remove matrix interferences while the analyte of interest remains bound to the sorbent.
Elution: A final solvent is used to disrupt the interaction between α-PHP and the sorbent, eluting the purified and concentrated analyte for analysis.
One validated method for the determination of α-PHP in blood utilized an SPE protocol for sample preparation prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). oup.com This highlights the versatility and effectiveness of SPE for purifying α-PHP from complex biological matrices.
Method Validation and Quality Assurance Protocols (e.g., ANSI/AAFS Standards)
To ensure that analytical results are reliable, accurate, and defensible, methods for the detection and quantification of α-PHP must be rigorously validated. Forensic toxicology laboratories often adhere to standards developed by recognized scientific bodies, such as the American National Standards Institute (ANSI) and the American Academy of Forensic Sciences (AAFS). aafs.org
The ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology provides a comprehensive framework for validating analytical methods. aafs.orgresearchgate.net A study developing a method for α-PHP quantification in blood specifically followed these guidelines. oup.comresearchgate.net The validation parameters assessed under this standard typically include:
Linearity: Establishing the concentration range over which the instrument's response is proportional to the analyte concentration. For α-PHP, a linear range of 10 to 1000 ng/mL has been demonstrated. oup.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and accurately quantified, respectively. An LOD of 5 ng/mL and an LOQ of 10 ng/mL have been achieved for α-PHP in blood. oup.comresearchgate.net
Precision and Bias (Accuracy): Assessing the closeness of agreement between repeated measurements (precision) and the closeness of the measured value to a known true value (bias). For α-PHP, studies have reported satisfactory results with coefficient of variation (CV) below 17.7% and bias under 11.6%. oup.comresearchgate.net
Selectivity: Ensuring the method can differentiate the analyte from other substances in the sample. scispace.com
Extraction Efficiency (Recovery): Measuring the percentage of the analyte recovered during the sample preparation process. Extraction efficiencies for α-PHP between 98.5% and 103.3% have been documented. oup.comresearchgate.net
Carryover: Checking for the presence of the analyte in a blank sample analyzed immediately after a high-concentration sample. researchgate.net
Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze/thaw cycles, room temperature). oup.comresearchgate.net
Adherence to these validation protocols ensures that the analytical method is robust, reliable, and fit for its intended forensic purpose.
Table 2: Validation Parameters for an α-PHP Blood Analysis Method (per ANSI/ASB Standard 036)
| Validation Parameter | Result |
|---|---|
| Linearity Range | 10 - 1000 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intraday & Intermediate Precision | CV < 17.7% |
| Bias | < 11.6% |
| Extraction Efficiency | 98.5% - 103.3% |
| Stability | Acceptable for 6h at RT, 48h in autosampler, 21 days after five freeze/thaw cycles |
Data sourced from Machado et al. (2022). oup.comresearchgate.net
Development and Application of Certified Reference Materials
The use of Certified Reference Materials (CRMs) is fundamental to achieving accuracy and metrological traceability in chemical analysis. sigmaaldrich.com A CRM is a highly characterized and homogeneous material with a certified value for a specific property, such as the concentration of a compound. aafs.org These materials are produced by accredited reference material producers under strict guidelines, such as ISO 17034. caymanchem.com
In the context of α-PHP analysis, CRMs serve several critical functions:
Calibration: They are used to create calibration curves to which the response of unknown samples can be compared for quantification.
Quality Control: CRMs are analyzed alongside case samples to verify the accuracy and precision of the analytical run.
Method Validation: They are essential for assessing method performance parameters like accuracy and trueness.
For α-PHP, certified reference materials are commercially available from various specialized suppliers. These are typically provided as a solution of the compound (e.g., α-Pyrrolidinohexanophenone hydrochloride) in a solvent like methanol (B129727) at a certified concentration (e.g., 1 mg/mL). fishersci.ca Suppliers such as Cerilliant (distributed by MilliporeSigma and Fisher Scientific) and Cayman Chemical provide α-PHP CRMs that are manufactured and tested to meet international standards like ISO/IEC 17025 and ISO 17034, ensuring their suitability for forensic and toxicological applications. caymanchem.comfishersci.ca The availability of these CRMs, as well as deuterated internal standards (e.g., α-Pyrrolidinohexanophenone-d8), is crucial for laboratories to produce accurate and reliable quantitative results. caymanchem.com
Epidemiological Surveillance and Prevalence Trends
Global and Regional Emergence Patterns of α-Pyrrolidinohexiophenone
α-Pyrrolidinohexiophenone (α-PHP) is a synthetic cathinone (B1664624) that emerged on the illicit drug market in Japan in 2014. mdpi.comresearchgate.net This substance belongs to the pyrovalerone derivative subgroup and is known for its stimulant effects. nih.govnih.gov Following its initial appearance, the presence of α-PHP has been reported by numerous countries across different continents, indicating a pattern of global distribution.
The emergence of α-PHP and its isomer, α-PiHP, which was first identified in China in 2016, highlights the dynamic nature of the new psychoactive substances (NPS) market. mdpi.comnih.gov These substances are often synthesized and trafficked to circumvent existing drug control laws. mdpi.com Law enforcement agencies have noted the presence of α-PHP in regions including North America and Europe. nih.govregulations.gov The World Health Organization recommended the international control of α-PHP in 2019, and it was placed under Schedule II of the UN Convention on Psychotropic Substances of 1971 in 2020. mdpi.comnih.gov
Monitoring Systems and Data Sources
Several international and national monitoring systems are in place to track the emergence and prevalence of new psychoactive substances like α-PHP. These systems collect and disseminate data from various sources, including law enforcement, forensic laboratories, and public health authorities.
United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory
The United Nations Office on Drugs and Crime (UNODC) operates an Early Warning Advisory (EWA) on NPS, which serves as a global monitoring system. minjusticia.gov.co The EWA collects data on the emergence of new substances, including α-PHP and its isomers, from member states. minjusticia.gov.counodc.org This platform allows for the exchange of information on seizures, toxicology cases, and legislative responses, contributing to a global understanding of NPS trends. unodc.orgunodc.orgunodc.orginegi.org.mx For instance, between 2017 and 2020, several α-PHP-related deaths were reported to the UNODC EWA. nih.gov
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) Early Warning System
In Europe, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) manages the EU Early Warning System (EWS) on new psychoactive substances. aekwien.atwikipedia.org This system facilitates the rapid exchange of information among EU member states, Europol, and the European Medicines Agency. aekwien.atofdt.frdrugsandalcohol.ie The formal notification of a new substance, such as the various derivatives and isomers of α-PHP, triggers a process of information exchange and risk assessment. ews-nfp.bgews-nfp.bgdrugsandalcohol.ie The EMCDDA provides annual reports and situational analyses based on the data collected, offering insights into drug market trends across Europe. europa.euhiqa.ieprevencionbasadaenlaevidencia.net Between 2017 and 2020, the EMCDDA's early warning system received reports of 13 deaths associated with α-PHP. nih.gov
National Forensic Laboratory Information System (NFLIS) Data Analysis
In the United States, the National Forensic Laboratory Information System (NFLIS), sponsored by the Drug Enforcement Administration (DEA), systematically collects drug identification results from federal, state, and local forensic laboratories. usdoj.govnih.govfederalregister.gov NFLIS data provides valuable insights into the prevalence and geographic distribution of illicit drugs, including synthetic cathinones like α-PHP. nih.govdea.govrti.org Reports from NFLIS have shown the continued presence of α-PHP in drug seizures across the country. nih.govregulations.gov For example, from January 2012 to December 2020, NFLIS recorded 2,289 reports related to α-PHP and other similar synthetic cathinones. regulations.gov
Analysis of Seizure Data
Seizure data from law enforcement agencies is a critical indicator of the availability and trafficking routes of illicit substances. cdesc.org.brvlaamsvredesinstituut.eu The analysis of this data helps in understanding the scale of the market for substances like α-PHP.
Quantity and Form of Seized Material
Seizures of α-PHP have been reported globally by various law enforcement agencies. The substance is typically encountered in crystalline or powder form. nih.gov The physical appearance can range from transparent or whitish crystals to beige or brownish powder. nih.gov
Data from monitoring systems provides a quantitative overview of these seizures. For instance, in Europe, the EMCDDA reported a total of 176.678 kilograms of α-PHP seized. europa.eu In the United States, between January 2012 and September 2018, law enforcement seizures of α-PHP and related synthetic cathinones amounted to a net weight of approximately 18.7 kilograms. federalregister.gov
Interactive Data Table: α-PHP and Related Substance Seizures
| Reporting Agency/System | Substance(s) | Time Period | Quantity Seized | Number of Reports/Seizures | Region |
| EMCDDA | α-PHP | Not Specified | 176.678 kg | Not Specified | Europe |
| NFLIS (DEA) | N-ethylhexedrone, α-PHP, 4-MEAP, MPHP, PV8, and 4-chloro-α-PVP | Jan 2012 - Dec 2020 | Not Specified | 2,289 | United States |
| NFLIS (DEA) | N-ethylhexedrone, α-PHP, 4-MEAP, MPHP, PV8, and 4-chloro-α-PVP | Jan 2012 - Sep 2018 | ~18.7 kg | 1,131 | United States |
| U.S. Customs and Border Protection | N-ethylhexedrone, α-PHP, 4-MEAP, MPHP, PV8, or 4-chloro-α-PVP | 2014 - 2017 | Not Specified | 73 shipments | United States |
Geographic Distribution of Seizures
Since its initial identification, α-PHP has been detected across multiple continents, including Asia, Europe, North America, and Oceania. researchgate.netnih.gov The substance's distribution is tracked through seizure reports from national and international law enforcement and drug monitoring agencies.
In Europe, the EMCDDA has been actively monitoring the substance. As of mid-2022, 18 European Union Member States plus Norway had reported detections of α-PHP. who.int Significant seizure quantities have been reported, including a notable 300 kg seizure in 2022 that originated from India. who.int In Portugal, α-PHP first appeared in 2021, with seizures being particularly prevalent in the archipelagos of Madeira and the Azores. researchgate.netnih.gov Italy is another European country that has reported findings of α-PHP. oup.com In the United Kingdom, authorities have noted geographic concentrations of fatalities involving α-PHP, with the majority of cases reported from Staffordshire. www.gov.uk
In the United States, the National Forensic Laboratory Information System (NFLIS) began including α-PHP in its reports in 2019. who.int In 2021, the system identified 316 reports involving α-PHP. who.int
The table below summarizes key seizure data for α-PHP.
| Year | Location/Agency | Quantity Seized | Notes |
| 2018 | Europe (EMCDDA) | ~250 kg | From approximately 275 seizures. who.int |
| 2021 | United States (NFLIS) | >2.179 kg | From 316 reports. who.int |
| 2022 | Europe (EMCDDA) | ~300 kg | From a single seizure originating in India. who.int |
| Total (as of June 2022) | Europe (EMCDDA) | ~750 kg | From 1,565 seizures since formal notification. who.int |
Co-detection Patterns with Other Substances in Forensic Cases
Forensic analysis of cases involving α-PHP consistently reveals a pattern of polydrug use. nih.govdntb.gov.ua It is rare for α-PHP to be the sole substance detected in toxicological screenings.
Studies have identified a wide range of co-consumed substances. A comprehensive analysis of 29 forensic and clinical cases found that other psychotropic drugs were present in almost all instances. nih.gov The most frequently co-detected substance classes were opiates (found in 60% of cases), benzodiazepines (35%), cannabinoids (30%), and cocaine (20%). nih.gov Other commonly found substances include different synthetic cathinones, such as α-PVP and MDPHP, as well as pregabalin (B1679071) and alcohol. nih.govdntb.gov.uanih.gov This extensive polysubstance use complicates the interpretation of clinical symptoms in intoxication cases. nih.gov
Fatal intoxications involving α-PHP are also typically characterized by the presence of multiple substances. nih.govnih.gov One study of 17 intoxication cases involving the related cathinone MDPHP also found α-PHP was present in three of those cases. unifi.it
The table below details the frequency of co-detected substances in a forensic case series.
| Co-detected Substance Class | Frequency in Forensic Cases |
| Opiates | 60% nih.gov |
| Benzodiazepines | 35% nih.gov |
| Cannabinoids | 30% nih.gov |
| Cocaine | 20% nih.gov |
| Other Synthetic Cathinones | Frequently Reported nih.govdntb.gov.uanih.gov |
| Pregabalin | Frequently Reported nih.govdntb.gov.ua |
| Alcohol | Frequently Reported nih.govdntb.gov.ua |
Longitudinal Evolution of Prevalence in Illicit Drug Markets
The prevalence of α-PHP in illicit drug markets has evolved since its emergence. After its first appearance on the Japanese market in 2014, reports of the substance began to surface globally. researchgate.netmdpi.com The United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) on new psychoactive substances provides a timeline of its international spread.
In the United Kingdom, data from the National Programme on Substance Use Mortality (NPSUM) suggests that deaths involving α-PHP have been on a downward trend since 2021. www.gov.uk Despite these fluctuations, synthetic cathinones as a class remain a persistent feature of the global illicit drug market. mdpi.comnih.gov
The table below illustrates the longitudinal trend of countries reporting α-PHP detections.
| Year | Number of Countries Reporting to UNODC EWA |
| 2016 | 3 who.int |
| 2017 | 11 who.int |
| 2018 | 10 who.int |
| 2019 | 19 who.int |
| 2020 | 17 who.int |
| 2021 | 8 who.int |
| 2022 (as of June) | 2 who.int |
Legal and Regulatory Frameworks
International Control Mechanisms and Scheduling (e.g., UN Convention on Psychotropic Substances)
The primary international treaty governing the control of psychoactive substances is the 1971 United Nations Convention on Psychotropic Substances. This convention provides a framework for countries to place substances into one of four schedules based on their abuse potential versus their therapeutic value. certifico.comwikipedia.org In December 2019, the UN Office on Drugs and Crime (UNODC) announced a recommendation to place a-PHP into Schedule II of this convention. wikipedia.org This recommendation was followed by the International Narcotics Control Board (INCB) officially listing a-PHP as a Schedule II drug in 2020 under the 1971 Convention. nih.gov
Substances in Schedule II are deemed to have a limited therapeutic value and pose a serious risk to public health. certifico.com The international scheduling of a-PHP signifies a global consensus on its potential for harm and the need for stringent control measures to prevent its diversion and abuse. nih.govwho.int This action requires signatory nations to implement national controls on the substance, including regulating its manufacture, trade, and distribution. wikipedia.org
National Classification and Scheduling in Key Jurisdictions
Following international recommendations and responding to national public health concerns, numerous countries have implemented their own legislative controls on a-PHP. The classification and scheduling vary by jurisdiction, reflecting different legal frameworks and responses to the NPS phenomenon.
In the United States , the Drug Enforcement Administration (DEA) placed a-PHP into Schedule I of the Controlled Substances Act in 2022. nih.govontosight.ai A Schedule I classification is the most restrictive, applied to substances with a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. ontosight.aicfsre.org
The United Kingdom has classified a-PHP as a Class B drug under the Misuse of Drugs Act 1971. wikipedia.org This classification subjects it to significant penalties for possession, supply, and production.
In China , a-PHP was made a controlled substance as of October 2015. wikipedia.org The Chinese government has taken steps to control the production and export of numerous NPS to curb their global proliferation. rand.org
Sweden 's public health agency moved to classify a-PHP as a narcotic on June 1, 2015. wikipedia.org
In Italy , a-PHP falls under a broader law enacted in January 2012 that classifies cathinone (B1664624) and all its structurally derived analogues as narcotics. wikipedia.org
Other countries, such as Portugal , incorporated the international scheduling of a-PHP into their national legislation in May 2021. nih.gov
Table 1: National Scheduling of a-PHP in Select Jurisdictions
| Jurisdiction | Legal Status/Schedule | Details |
| United States | Schedule I | Most restrictive category, indicating high potential for abuse and no accepted medical use. nih.govontosight.ai |
| United Kingdom | Class B | Subject to significant penalties for possession and supply. wikipedia.org |
| China | Controlled | Controlled as of October 2015. wikipedia.org |
| Sweden | Narcotic | Classified as a narcotic since June 2015. wikipedia.org |
| Italy | Narcotic | Controlled under a general ban on cathinone analogues since January 2012. wikipedia.org |
| Portugal | Controlled | Legislated in May 2021 following international scheduling. nih.gov |
Impact of Regulatory Status on Illicit Synthesis and Distribution Trends
The scheduling and control of a-PHP and other NPS have a discernible impact on the illicit drug market. A primary consequence is the rapid emergence of new, structurally similar but legally distinct substances. marshallcenter.org Clandestine chemists modify the molecular structure of controlled compounds to create analogues that are not yet explicitly illegal, allowing them to circumvent existing laws. mdpi.com For example, shortly after a-PHP gained notoriety, its positional isomer, α-Pyrrolidinoisohexanophenone (α-PiHP), was identified in China in 2016 and began to appear on the illicit market. nih.govwho.int
This "cat-and-mouse" dynamic means that as one substance is banned, another quickly takes its place. marshallcenter.org The illicit production in clandestine laboratories also results in products of unknown purity and composition, increasing public health risks. mdpi.com Law enforcement efforts show that the control of precursor chemicals, which are necessary for synthesis, can disrupt production temporarily. cardiff.ac.ukaic.gov.au However, manufacturers often find alternative, uncontrolled chemicals or new synthesis routes. cardiff.ac.uk The internet and encrypted communication platforms have also become significant channels for the distribution of these substances, posing additional challenges for law enforcement. marshallcenter.orgthepoisonjournal.com
Challenges in Legislative Responsiveness to Emerging Novel Psychoactive Substances
Legislative bodies face numerous challenges in keeping pace with the NPS phenomenon. The sheer speed at which new substances are synthesized and introduced to the market is a primary obstacle. mdpi.comeuropa.eu Traditional legislative processes, which involve identification, risk assessment, and scheduling, can be slow and cumbersome. nih.gov By the time a specific substance is officially controlled, it may have already been replaced by several new derivatives on the market. clinicallab.com
Key challenges include:
Speed of Innovation: Clandestine labs can produce new substances faster than they can be identified and regulated. clinicallab.com
Circumvention of Laws: Manufacturers deliberately design new compounds to fall outside the scope of existing drug laws. mdpi.com
Lack of Data: For many NPS, there is a significant lack of scientific and toxicological data, which complicates the risk assessment process required for scheduling. mdpi.comnih.gov
Globalized Market: The internet facilitates the global sale and distribution of NPS, making it difficult for national authorities to control access. marshallcenter.org
To address these issues, some jurisdictions have explored new legislative models. One approach is the use of generic or analogue legislation, which aims to ban entire classes of chemical compounds based on their core structure. tni.org The UK's Psychoactive Substances Act 2016 is an example of a blanket ban on any substance capable of producing a psychoactive effect, with exemptions for substances like alcohol and tobacco. researchgate.net However, such broad approaches can also face legal and scientific challenges, including potential impacts on legitimate chemical and pharmaceutical research. tni.org The European Union has also worked to streamline its early warning and risk assessment procedures to enable a faster response to emerging NPS threats. europa.eu
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for α-PHP and its crystalline forms, and how can researchers ensure reproducibility?
- Methodological Guidance :
- Detailed synthesis protocols should include stoichiometric ratios, solvent systems, and temperature gradients. For crystalline forms, controlled recrystallization using solvents like ethanol or acetonitrile is critical.
- Reproducibility requires strict documentation of environmental conditions (humidity, temperature) and validation via techniques such as NMR for purity and X-ray diffraction (XRD) for crystal structure confirmation .
- Use reference standards from peer-reviewed publications (e.g., Journal of Medicinal Chemistry) and cross-validate results with independent labs .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be optimized for characterizing α-PHP polymorphs?
- Methodological Guidance :
- For NMR, employ high-field instruments (≥400 MHz) and deuterated solvents to resolve splitting patterns in aromatic regions. Use 2D NMR (COSY, HSQC) to confirm stereochemistry .
- FTIR analysis should focus on carbonyl (C=O) and amine (N-H) stretching frequencies. Compare spectra with computational predictions (e.g., DFT calculations) to identify polymorph-specific vibrations .
- Maintain consistent sample preparation (e.g., KBr pellets for FTIR) and calibrate instruments using certified reference materials .
Q. What stability testing methodologies are recommended for α-PHP crystalline forms under varying storage conditions?
- Methodological Guidance :
- Design accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-MS and XRD to detect amorphous conversion or hydrate formation .
- Use differential scanning calorimetry (DSC) to assess thermal stability and identify phase transitions. Pair with thermogravimetric analysis (TGA) to quantify residual solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor binding assays and behavioral pharmacology data for α-PHP analogs?
- Methodological Guidance :
- Apply triangulation : Cross-validate in vitro data (e.g., IC₅₀ values at serotonin receptors) with in vivo locomotor activity tests in rodent models. Use dose-response curves to reconcile potency disparities .
- Analyze confounding variables (e.g., blood-brain barrier permeability, metabolite activity) via LC-MS/MS pharmacokinetic studies .
- Reference frameworks like FINER criteria to refine hypotheses, ensuring questions are feasible and novel .
Q. What computational chemistry approaches are most effective for predicting α-PHP crystal structures, and how do they compare with experimental XRD data?
- Methodological Guidance :
- Use force-field methods (e.g., COMPASS III) for preliminary lattice energy minimization. Refine with density functional theory (DFT) to account for π-π stacking and hydrogen-bonding interactions .
- Compare predicted unit cell parameters (a, b, c axes) with experimental XRD data. Calculate root-mean-square deviations (RMSD) to quantify structural accuracy .
- Publish discrepancies in open-access repositories (e.g., CCDC) to facilitate community validation .
Q. What strategies are recommended for designing longitudinal studies on α-PHP neurotoxicity while addressing ethical and methodological constraints?
- Methodological Guidance :
- Adopt PICO framework to define population (e.g., rodent models), intervention (dose regimens), comparison (vehicle controls), and outcomes (histopathological changes) .
- Use multimodal imaging (e.g., MRI/PET) to track neurodegeneration non-invasively. Pair with transcriptomic analysis (RNA-seq) to identify molecular pathways .
- Address ethical concerns via institutional review boards (IRB) and adhere to ARRIVE guidelines for preclinical reporting .
Q. How can conflicting data on α-PHP metabolic pathways be systematically analyzed to identify dominant enzymatic pathways?
- Methodological Guidance :
- Conduct enzyme inhibition assays (e.g., CYP450 isoforms) using human liver microsomes. Quantify metabolites via UPLC-QTOF-MS and apply kinetic modeling (e.g., Michaelis-Menten) .
- Use principal contradiction analysis to isolate the dominant metabolic pathway (e.g., CYP2D6 vs. CYP3A4) influencing inter-study variability .
- Share raw metabolomic data in FAIR-compliant databases (e.g., MetaboLights) for meta-analysis .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
